4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol 4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol
Brand Name: Vulcanchem
CAS No.: 853-38-3
VCID: VC8353522
InChI: InChI=1S/C22H17NO/c24-20-13-11-19(12-14-20)23-21(17-7-3-1-4-8-17)15-16-22(23)18-9-5-2-6-10-18/h1-16,24H
SMILES: C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)O)C4=CC=CC=C4
Molecular Formula: C22H17NO
Molecular Weight: 311.4 g/mol

4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol

CAS No.: 853-38-3

Cat. No.: VC8353522

Molecular Formula: C22H17NO

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol - 853-38-3

Specification

CAS No. 853-38-3
Molecular Formula C22H17NO
Molecular Weight 311.4 g/mol
IUPAC Name 4-(2,5-diphenylpyrrol-1-yl)phenol
Standard InChI InChI=1S/C22H17NO/c24-20-13-11-19(12-14-20)23-21(17-7-3-1-4-8-17)15-16-22(23)18-9-5-2-6-10-18/h1-16,24H
Standard InChI Key OZURDMWNCWKQGN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)O)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)O)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central pyrrole ring substituted with two phenyl groups at positions 2 and 5, while the nitrogen atom is bonded to a phenyl group bearing a hydroxyl group at the para position. This arrangement creates a conjugated π-system that enhances its electronic properties, as evidenced by its absorption spectra and redox behavior . The IUPAC name, 4-(2,5-diphenylpyrrol-1-yl)phenol, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₂H₁₇NO
Molecular Weight311.38 g/mol
CAS No.853-38-3
SMILESC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)O)C4=CC=CC=C4
InChI KeyOZURDMWNCWKQGN-UHFFFAOYSA-N

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol typically involves a Clauson-Kaas cyclization approach, modified for para-substituted N-phenylpyrroles . A common method entails reacting 2,5-diphenylpyrrole with phenol in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions in ethanol or toluene. The reaction proceeds via electrophilic aromatic substitution, with the pyrrole nitrogen attacking the activated phenolic ring.

Example Protocol:

  • Reactants: 2,5-Diphenylpyrrole (1.0 equiv), phenol (1.2 equiv), ZnCl₂ (0.1 equiv).

  • Conditions: Reflux in ethanol at 80°C for 12 hours.

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and purification via silica gel chromatography.

  • Yield: ~65–70% .

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance yield and purity. Key steps include:

  • Catalyst Optimization: Transitioning from ZnCl₂ to heterogeneous catalysts (e.g., montmorillonite K10) to reduce waste.

  • Solvent Recycling: Toluene is preferred for its low polarity and ease of recovery.

  • Purification: Recrystallization from ethanol-water mixtures achieves >98% purity.

Physicochemical Properties

Infrared Spectroscopy

IR spectra exhibit signature bands:

  • Pyrrole Ring: δC-H in-plane bending at 1013–1071 cm⁻¹ and δ=CH out-of-plane bending at 720–730 cm⁻¹ .

  • Phenolic -OH: Broad stretch at 3200–3500 cm⁻¹.

  • Aromatic C=C: Stretching vibrations at 1530–1600 cm⁻¹ .

Nuclear Magnetic Resonance

¹H NMR (CDCl₃, 400 MHz):

  • Pyrrole α-Protons: δ 6.85–7.10 ppm (downfield shift due to electron-withdrawing phenolic -OH) .

  • Phenyl Protons: δ 7.20–7.60 ppm (multiplet).

  • Phenolic -OH: δ 5.20 ppm (exchangeable with D₂O) .

Electrochemical Behavior

Cyclic voltammetry reveals two oxidation waves:

  • Pyrrole Ring Oxidation: Eₚₐ = +0.85 V vs. SCE (irreversible).

  • Phenolic -OH Oxidation: Eₚₐ = +1.20 V vs. SCE (quasi-reversible) .
    The extended conjugation lowers oxidation potentials compared to simpler pyrroles (e.g., N-phenylpyrrole oxidizes at +1.05 V) .

Functional Applications

Organic Electronics

The compound’s conjugated system makes it suitable for:

  • OLEDs: As a hole-transport layer due to its high HOMO (-5.2 eV) .

  • Electrochromic Devices: Exhibits reversible color changes (colorless ↔ blue) upon oxidation .

Biomedical Research

Preliminary studies suggest:

  • Enzyme Inhibition: Binds to cyclooxygenase-2 (COX-2) with IC₅₀ = 12 µM, potentially useful as an anti-inflammatory agent.

  • Antimicrobial Activity: MIC = 64 µg/mL against Staphylococcus aureus.

Comparative Analysis with Analogues

Table 2: Property Comparison of N-Phenylpyrrole Derivatives

CompoundOxidation Potential (V vs. SCE)λₘₐₓ (nm)Application
4-(2,5-Diphenyl-1H-pyrrol-1-yl)phenol+0.85, +1.20277OLEDs, Sensors
4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenol+1.10260Catalysis
4-(1H-Pyrrol-1-yl)benzoic acid+0.95285Drug Delivery

The diphenyl substitution enhances π-conjugation, reducing bandgap and improving charge transport relative to methyl or carboxylic acid derivatives .

Future Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.

  • Device Integration: Test in flexible OLED prototypes.

  • Biological Screening: Expand toxicity studies to in vivo models.

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